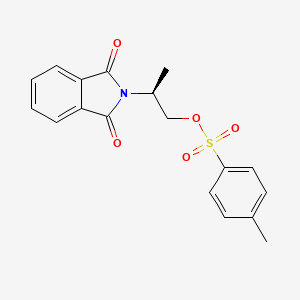![molecular formula C19H21N5O2 B3294623 2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887455-39-2](/img/structure/B3294623.png)
2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
描述
2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione, commonly known as caffeine, is a naturally occurring stimulant that is widely consumed in various forms such as coffee, tea, and energy drinks. Caffeine has been studied extensively due to its effects on the central nervous system and its potential health benefits.
科学研究应用
Caffeine has been studied extensively for its effects on cognitive function, physical performance, and various health outcomes. Research has shown that caffeine can improve cognitive function, including attention, reaction time, and memory. It has also been shown to improve physical performance, particularly in endurance exercise. Additionally, caffeine has been associated with a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
作用机制
Caffeine acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine increases the activity of other neurotransmitters such as dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects. It can increase heart rate, blood pressure, and metabolic rate, and has been shown to increase the release of several hormones, including adrenaline and cortisol. Additionally, caffeine can affect the absorption and metabolism of other substances, including medications.
实验室实验的优点和局限性
Caffeine has several advantages for use in lab experiments, including its widespread availability, low cost, and well-established effects on the central nervous system. However, caffeine also has limitations, including the potential for individual variability in response, the potential for confounding factors such as caffeine withdrawal, and the need for careful control of dosage and timing.
未来方向
There are several potential future directions for caffeine research. One area of interest is the potential health benefits of caffeine, particularly in relation to chronic disease prevention. Additionally, there is ongoing research into the effects of caffeine on cognitive function and physical performance, as well as the potential for caffeine to be used as a therapeutic agent for certain conditions such as Parkinson's disease. Finally, there is interest in developing new methods for caffeine synthesis and purification to improve efficiency and reduce environmental impact.
属性
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-6-22-17(25)15-16(21(5)19(22)26)20-18-23(12(3)13(4)24(15)18)14-10-8-7-9-11(14)2/h7-10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFMXGWKJGDYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4C)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3294554.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294557.png)
![Methyl 1-((4-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3294564.png)








![2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3294636.png)
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3294639.png)